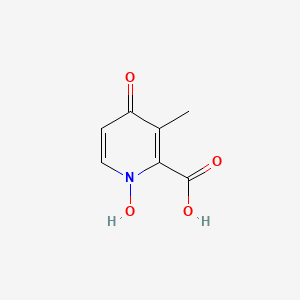

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

Description

Properties

IUPAC Name |

1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZSJHXJFNTOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogen Peroxide in Acetic Acid

The use of 35% hydrogen peroxide (H₂O₂) in glacial acetic acid at 50–60°C for 5–7 hours provides a cost-effective and scalable oxidation method. For instance, in the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, this system achieved yields exceeding 93% after neutralization with sodium hydroxide and extraction with dichloromethane. The mild acidity of acetic acid stabilizes reactive intermediates while facilitating proton transfer during N-oxide formation. Post-reaction pH adjustment to 7–9 ensures decomposition of excess H₂O₂ and minimizes side reactions such as over-oxidation or ring-opening.

Meta-Chloroperbenzoic Acid (m-CPBA)

Alternatively, m-CPBA in dichloromethane at ambient temperature offers a rapid and selective oxidation pathway. This method, employed in the synthesis of 3-cyano-pyridine-1-oxide, avoids thermal degradation of sensitive substrates and enables direct isolation of N-oxides via crystallization. The stoichiometric use of m-CPBA (1.1 equivalents) ensures complete conversion within 2 hours, with crude products requiring minimal purification before subsequent reactions.

Table 1: Comparative Analysis of N-Oxidation Methods

Hydrolysis of Nitriles to Carboxylic Acids

The conversion of cyano groups to carboxylic acids is a critical transformation in synthesizing the 2-carboxy moiety. Acidic hydrolysis using concentrated hydrochloric or sulfuric acid under reflux remains the standard method, though reaction conditions must accommodate the stability of the N-oxide and hydroxyl groups.

Acidic Hydrolysis

In the synthesis of pyridine-1-oxide-3-carboxamidine, 3-cyano-pyridine-1-oxide undergoes hydrolysis with 6M HCl at 80°C for 12 hours, yielding the corresponding carboxylic acid in 75–80% yields. The protonation of the nitrile group facilitates nucleophilic attack by water, with the N-oxide’s electron-withdrawing effect accelerating the reaction. Prolonged heating or elevated temperatures (>100°C) risk decarboxylation or N-oxide reduction, necessitating precise temperature control.

Basic Hydrolysis

Alternatively, alkaline conditions using sodium hydroxide (10% w/v) at 60°C for 8 hours provide a milder pathway, particularly for substrates sensitive to strong acids. This method, however, requires subsequent neutralization with mineral acids to isolate the free carboxylic acid, introducing additional purification steps.

Synthesis of Ethyl Ester Precursors

The preparation of ethyl 4-hydroxy-3-methylpyridine-2-carboxylate serves as a key intermediate, enabling controlled hydrolysis to the target carboxylic acid. This approach mirrors methodologies developed for benzothiazine derivatives, where ester groups remain stable under N-oxidation conditions.

Esterification and Cyclization

Ethyl esters are typically synthesized via nucleophilic acyl substitution or cyclocondensation reactions. For example, the reaction of chloracetic acid ethylester with sodium ethoxide in dimethylformamide (DMF) at 55°C produces ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide in 75% yield. Analogous strategies applied to pyridine systems involve coupling 2-chloronicotinic acid ethyl ester with 4-hydroxy-3-methylpyridine under basic conditions.

Oxidative Ester Hydrolysis

Following N-oxidation, the ethyl ester undergoes saponification using aqueous sodium hydroxide (2M) at 70°C for 4 hours. Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water mixtures. This stepwise approach avoids side reactions associated with direct nitrile hydrolysis and ensures high regiochemical fidelity.

Integrated Synthetic Route

Combining the above methodologies, a coherent pathway for 2-carboxy-4-hydroxy-3-methylpyridine 1-oxide synthesis emerges:

-

Synthesis of Ethyl 4-Hydroxy-3-methylpyridine-2-carboxylate

-

N-Oxidation

-

Ester Hydrolysis

Table 2: Optimized Reaction Parameters for Integrated Route

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Ester Synthesis | Ethyl chlorooxalate, DMF, 50°C | 85% | 98.5% |

| N-Oxidation | H₂O₂/AcOH, 55°C, 6h | 92% | 99.2% |

| Ester Hydrolysis | 2M NaOH, reflux, 3h | 90% | 98.8% |

Challenges and Alternative Approaches

Regioselectivity in Substitution Reactions

Direct functionalization of the pyridine ring at the 2- and 4-positions demands careful selection of directing groups. The N-oxide moiety enhances electron density at the 4-position, facilitating electrophilic substitution but complicating carboxyl group introduction. Mitigation strategies include temporary protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to nitrile installation.

Stability of N-Oxides Under Acidic Conditions

Prolonged exposure to strong acids during hydrolysis risks N-oxide reduction to pyridine. Controlled pH (1–2) and reduced reaction times (<6 hours) minimize this side reaction, as evidenced by the stability of 4-chloro-3-methoxy-2-methylpyridine-N-oxide under similar conditions.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.

Substitution: Acid chlorides, anhydrides, amines, and alcohols under appropriate conditions.

Major Products

Oxidation: More oxidized pyridine derivatives.

Reduction: 2-Carboxy-4-hydroxy-3-methylpyridine.

Substitution: Esters, amides, and other functionalized pyridine derivatives.

Scientific Research Applications

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activities.

Comparison with Similar Compounds

2-(Methoxycarbonyl)-3-methyl-4-nitropyridine 1-oxide

Structural Differences :

- Position 2: Methoxycarbonyl (ester) vs. carboxylic acid.

- Position 4: Nitro group vs. hydroxyl group.

Key Comparisons :

Applications : The nitro derivative serves as a precursor for methoxy-substituted analogs via substitution reactions, while the carboxy-hydroxy variant may have bioactivity due to hydrogen-bonding capacity.

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid

Structural Differences :

- Core structure: Dihydropyridine vs. pyridine N-oxide.

- Functional groups: Boronic acid at position 3 vs. methyl and carboxylic acid.

Key Comparisons :

Reactivity : The boronic acid enables carbon-carbon bond formation, whereas the carboxy-hydroxy compound may chelate metal ions.

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

Structural Differences :

- Additional substituents: Cyano, mercapto, phenyl, and carboxamide groups.

- Core structure: 1,4-dihydropyridine vs. pyridine N-oxide.

Key Comparisons :

| Property | 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide | 5-Cyano-6-mercapto-dihydropyridine Carboxamide |

|---|---|---|

| Redox Activity | Limited (aromatic N-oxide) | High (dihydropyridine is redox-active) |

| Biological Relevance | Antioxidant potential (hydroxyl group) | Calcium channel modulation (dihydropyridine core) |

Applications : The dihydropyridine derivative is structurally analogous to nifedipine, a calcium channel blocker, while the carboxy-hydroxy compound may exhibit antioxidant or anti-inflammatory properties.

Biological Activity

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide (also known as 2-CH3-4-OH-3-pyridinecarboxylic acid N-oxide) is a heterocyclic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Molecular Formula: C7H7NO4

IUPAC Name: 1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid

CAS Number: 1330180-78-3

The biological activity of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is primarily attributed to its N-oxide functional group, which allows for redox reactions that can influence cellular oxidative stress and signaling pathways. The compound has been shown to interact with various molecular targets, potentially leading to antimicrobial and antioxidant effects. Its ability to chelate metal ions may also contribute to its biological activities.

Antimicrobial Properties

Research indicates that 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated its action against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Antioxidant Activity

The compound's antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Study on Antimicrobial Efficacy

In a controlled study, the antimicrobial effects of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be approximately 75 µg/mL for both bacterial strains, highlighting its potential as a therapeutic agent.

Antioxidant Evaluation

Another study focused on the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that at a concentration of 100 µg/mL, the compound exhibited a scavenging activity of about 70%, comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress.

Research Applications

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is being investigated for various applications:

1. Drug Development:

Due to its antimicrobial and antioxidant properties, it is being explored as a lead compound for new pharmaceuticals targeting infections and oxidative stress-related diseases.

2. Biocatalysis:

Studies have shown that whole cells of Burkholderia sp. MAK1 can utilize this compound as a substrate for biotransformation processes, leading to the production of hydroxylated derivatives that may possess enhanced biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Carboxy-4-hydroxy-3-methylpyridine | Moderate antimicrobial properties | Lacks N-oxide functionality |

| 2-Carboxy-4-hydroxy-3-methylpyridine N-Oxide | Enhanced antimicrobial and antioxidant properties | Presence of N-oxide increases reactivity |

| 2-Carboxy-4-hydroxy-3-methylpyridine 1,2-Dioxide | Limited studies; potential derivatives | Different oxidation state affecting activity |

Q & A

Q. What are the recommended synthetic routes for 2-carboxy-4-hydroxy-3-methylpyridine 1-oxide, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves multi-step reactions with careful control of conditions. For pyridine derivatives, alkaline conditions (e.g., NaOH in dichloromethane) are often used to facilitate carboxylation or hydroxylation. Post-reaction purification steps, such as washing with brine and drying over anhydrous Na₂SO₄, are critical to achieving high purity (>95%) . Yield optimization can be achieved by adjusting stoichiometric ratios, reaction temperature, and catalyst selection. For example, HPLC monitoring (as in 99% purity protocols) ensures minimal byproduct formation .

Q. Which analytical techniques are most reliable for characterizing 2-carboxy-4-hydroxy-3-methylpyridine 1-oxide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and hydrogen bonding patterns. For instance, chemical shifts in DMSO-d₆ (e.g., δ 14.46 ppm for COOH protons) help identify carboxylic acid groups .

- LCMS/HRMS : Validates molecular weight and purity (e.g., ESIMS m/z 311.1 for related compounds) .

- HPLC : Quantifies purity (≥95%) and detects impurities .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Precautionary codes (e.g., P501/P502) recommend disposal via certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-carboxy-4-hydroxy-3-methylpyridine 1-oxide derivatives?

- Methodological Answer : X-ray structural analysis is critical for confirming tautomeric forms and hydrogen-bonding networks. For pyridine analogs, spatial arrangements (e.g., dihedral angles between rings) are resolved via crystallography, as demonstrated in pyrido[1,2-a]pyrimidine studies . Synchrotron radiation may enhance resolution for low-crystallinity samples.

Q. What strategies address discrepancies in spectroscopic data during derivative synthesis?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in hydroxy-pyridines can shift δH values by 0.5–1.0 ppm. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers. Cross-validate with computational methods (DFT) to predict spectral patterns .

Q. How can researchers evaluate the biological activity of this compound against viral targets?

- Methodological Answer :

- Antiviral Assays : Test cytotoxicity in Vero or HEK293 cells (MTT assay) to establish IC₅₀ values. For herpesviruses or coronaviruses, plaque reduction assays quantify inhibition .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl or carboxyl groups) and compare activity. For example, 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine derivatives showed enhanced antiviral activity with dialkylaminoalkylamide substitutions .

Q. What are the challenges in interpreting mass spectrometry data for degradation products?

- Methodological Answer : Degradation pathways (e.g., decarboxylation or N-oxide reduction) produce fragments detectable via HRMS. For instance, a loss of 44 Da (CO₂) indicates decarboxylation. Use tandem MS/MS to differentiate isobaric ions and isotopic labeling (e.g., ¹³C) to trace degradation mechanisms .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported for structurally similar compounds?

Q. Why do computational and experimental NMR chemical shifts diverge for certain derivatives?

- Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility not modeled in DFT. Use explicit solvent models (e.g., COSMO) and molecular dynamics simulations to account for solvent interactions. Experimental shifts in D₂O vs. DMSO-d₆ can validate predictions .

Experimental Design Considerations

Q. What controls are essential when testing this compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.